2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1147349-98-1
VCID: VC4148551
InChI: InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl
Molecular Formula: C16H10ClF3N2O
Molecular Weight: 338.71

2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide

CAS No.: 1147349-98-1

Cat. No.: VC4148551

Molecular Formula: C16H10ClF3N2O

Molecular Weight: 338.71

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide - 1147349-98-1

Specification

CAS No. 1147349-98-1
Molecular Formula C16H10ClF3N2O
Molecular Weight 338.71
IUPAC Name 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23)
Standard InChI Key KBWFOUZMNASCKU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl

Introduction

2-Chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in pharmaceuticals. This compound belongs to a class of chemical entities that often exhibit significant biological activities, particularly as inhibitors in various biochemical pathways. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a promising candidate for medicinal chemistry research.

Synthesis and Chemical Reactions

The synthesis of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide typically involves multi-step processes using various organic chemistry techniques. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The compound can participate in several chemical reactions typical for amides and aromatic compounds.

Synthesis StepsDescription
1. Starting MaterialsSpecific organic precursors
2. Reaction ConditionsControlled temperature, solvent, and time
3. Product PurificationTechniques to enhance purity

Biological Activity and Potential Applications

The biological activity of 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide is largely dependent on its interaction with specific biological targets, which may include enzymes or receptors involved in disease pathways. Empirical studies often provide data on IC50 values, indicating potency against specific biological targets. This compound has potential applications in medicinal chemistry, particularly as an inhibitor in various biochemical pathways.

Biological ActivityDescription
Target InteractionEnzymes or receptors in disease pathways
IC50 ValuesMeasure of potency against biological targets
Potential ApplicationsInhibitors in biochemical pathways

Stability and Storage

Relevant data from stability studies can inform storage conditions and shelf life. This information is crucial for maintaining the compound's integrity and ensuring its effectiveness in research and potential applications.

Stability FactorsDescription
Storage ConditionsTemperature, humidity, light exposure
Shelf LifeDuration of stability under optimal conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator